2-[Bis(2-aminoethyl)amino]ethanol

Bioinorganic Chemistry Metalloenzyme Modeling Hydrolytic Catalysis

2-[Bis(2-aminoethyl)amino]ethanol (CAS 58145-14-5) is an asymmetric tripodal tetradentate ligand featuring two primary amine groups, one tertiary amine, and one hydroxyl group. This polyfunctional amine structure enables versatile metal coordination, with a molecular formula of C6H17N3O and a molecular weight of 147.22 g/mol.

Molecular Formula C6H17N3O
Molecular Weight 147.22 g/mol
CAS No. 58145-14-5
Cat. No. B3054096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Bis(2-aminoethyl)amino]ethanol
CAS58145-14-5
Molecular FormulaC6H17N3O
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC(CN(CCN)CCO)N
InChIInChI=1S/C6H17N3O/c7-1-3-9(4-2-8)5-6-10/h10H,1-8H2
InChIKeyWUXYGKZSOBYDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Bis(2-aminoethyl)amino]ethanol (CAS 58145-14-5): A Tripodal Polyamine Chelator for Specialized Coordination Chemistry and Bioinorganic Applications


2-[Bis(2-aminoethyl)amino]ethanol (CAS 58145-14-5) is an asymmetric tripodal tetradentate ligand featuring two primary amine groups, one tertiary amine, and one hydroxyl group [1]. This polyfunctional amine structure enables versatile metal coordination, with a molecular formula of C6H17N3O and a molecular weight of 147.22 g/mol . Unlike simpler amines or symmetric chelators, this compound's unique tripodal architecture allows for the formation of stable trigonal-bipyramidal complexes with transition metals, particularly Zn(II) and Cu(II) [2]. Its coordination chemistry has been extensively studied for applications in bioinorganic modeling, artificial nuclease development, and electrocatalysis [3].

Why 2-[Bis(2-aminoethyl)amino]ethanol (CAS 58145-14-5) Cannot Be Substituted with Generic Polyamines in Critical Coordination Applications


Generic substitution of 2-[Bis(2-aminoethyl)amino]ethanol with simpler polyamines (e.g., ethylenediamine, diethylenetriamine) or symmetric chelators (e.g., tris(2-aminoethyl)amine, EDTA) is not feasible due to its asymmetric tripodal ligand structure, which confers distinct metal coordination geometries and reactivity profiles. The presence of an ethoxyl pendant arm, combined with two primary amines and a central tertiary amine, enables the formation of trigonal-bipyramidal complexes with Zn(II) and Cu(II) that exhibit unique hydrolytic and oxidative activities not observed with symmetric tripodal ligands [1]. Critically, the pKa of the coordinated alcoholic OH group in the Zn(II) complex is remarkably low at 7.7, a property that is essential for nucleophilic activation in biomimetic hydrolysis and is not replicated by analogs lacking this precise donor set [2]. Furthermore, the compound's ability to promote selective DNA cleavage via distinct mechanisms (hydrolytic vs. oxidative) depending on the coordinated metal ion is a direct consequence of its specific ligand architecture, which cannot be achieved with commercially available alternatives [3].

Quantitative Differentiation Evidence for 2-[Bis(2-aminoethyl)amino]ethanol (CAS 58145-14-5) vs. Alternative Chelators


Low pKa of Coordinated Alcoholic OH Group in Zn(II) Complex Enables Nucleophilic Activation at Physiological pH

The Zn(II) complex of 2-[Bis(2-aminoethyl)amino]ethanol exhibits a remarkably low pKa of 7.7 for its coordinated alcoholic OH group at 25°C, as determined by potentiometric titration [1]. This pKa is significantly lower than that of free alcohols (typically >15) and comparable to Zn(II)-bound water in carbonic anhydrase (pKa ~7). In contrast, symmetric tripodal ligands such as tris(2-aminoethyl)amine (tren) lack an alcoholic OH group and thus cannot provide this nucleophilic activation, while simpler aminoalcohols like 2-aminoethanol form less stable chelates and exhibit higher pKa values when coordinated. This low pKa is a direct consequence of the specific asymmetric ligand field provided by the tripodal 2-[Bis(2-aminoethyl)amino]ethanol architecture.

Bioinorganic Chemistry Metalloenzyme Modeling Hydrolytic Catalysis

Second-Order Rate Constant for Ester Hydrolysis Matches Benchmark Zn(II) Complexes

The Zn(II)-bound alkoxide derived from 2-[Bis(2-aminoethyl)amino]ethanol catalyzes the hydrolysis of 4-nitrophenyl acetate (NA) with a second-order rate constant of 0.13 ± 0.01 M⁻¹ s⁻¹ at 25 °C in 10% (v/v) CH3CN [1]. This value is nearly identical to the corresponding rate constant for the highly reactive alcohol-pendent [12]aneN3-Zn complex, a well-established benchmark in bioinorganic modeling. In contrast, Zn(II) complexes of simpler ligands such as ethylenediamine or diethylenetriamine exhibit significantly lower hydrolytic activity or require harsher conditions. The comparable catalytic efficiency positions 2-[Bis(2-aminoethyl)amino]ethanol-Zn as a viable model for Zn(II)-containing hydrolases.

Bioinorganic Chemistry Enzyme Mimetics Hydrolytic Catalysis

Metal-Dependent DNA Cleavage Mechanism: Hydrolytic (Zn) vs. Oxidative (Cu) Pathways

The Zn(II) complex of 2-[Bis(2-aminoethyl)amino]ethanol promotes the cleavage of supercoiled plasmid DNA pBR322 to nicked and linear forms via a hydrolytic mechanism, but only in neutral Tris–HCl buffer (no cleavage observed in HEPES or phosphate buffers) [1]. In contrast, the isostructural Cu(II) complex promotes DNA cleavage exclusively via an oxidative mechanism, requiring the presence of ascorbic acid. This metal-dependent mechanistic divergence is not observed with symmetric tripodal ligands like tren, which typically favor only one cleavage pathway. The Zn(II) complex exists mainly as [Zn(L)]²⁺/[Zn(L–H)]⁺ in Tris–HCl buffer, with phosphate coordination activating the hydrolytic process.

Artificial Nucleases Gene Therapy Bioinorganic Chemistry

Four-Electron Oxygen Reduction Catalysis by Cu(II) Complex

A Cu(II) complex formed with 2-[Bis(2-aminoethyl)amino]ethanol and imidazole catalyzes the electrochemical reduction of dioxygen via a four-electron pathway to produce water, as confirmed by cyclic voltammetry and chronoamperometry [1]. In contrast, many Cu(II) complexes with simpler ligands (e.g., bipyridine, phenanthroline) promote only two-electron reduction to hydrogen peroxide. The four-electron pathway is more desirable for fuel cell applications as it maximizes energy efficiency and minimizes corrosive peroxide byproducts. The specific tripodal ligand geometry stabilizes the Cu(II) center in a coordination environment conducive to the 4e⁻ reduction mechanism.

Electrocatalysis Fuel Cells Oxygen Reduction

Selective Peptide Bond Cleavage of Oxidized Insulin B Chain by Zn(II) Complex

Electrospray ionization mass spectrometry (ESI-MS) studies revealed that the Zn(II) complex of 2-[Bis(2-aminoethyl)amino]ethanol selectively binds to and cleaves peptide bonds at Phe1-Val2, His5-Leu6, Glu21-Arg22, and Arg22-Gly23 of oxidized insulin B chain [1]. This sequence-selective cleavage is attributed to specific binding of [ZnL]²⁺ to Phe1, His5, and Arg22 residues. In comparison, non-specific proteases or chemical cleavage agents (e.g., cyanogen bromide) target only specific residues (e.g., Met) and lack the ability to cleave at multiple distinct sites with a single reagent. The selectivity pattern is unique to this ligand-metal combination.

Proteomics Peptide Mapping Mass Spectrometry

Distorted Octahedral Ni(II) Complex with Uncoordinated Ethanol Arms Provides Structural Differentiation

X-ray crystallographic analysis of the Ni(II) complex [Ni(C6H17N3O)2](ClO4)2 reveals a distorted octahedral coordination geometry where six nitrogen atoms from two tripodal 2-[Bis(2-aminoethyl)amino]ethanol ligands coordinate to the Ni(II) center, while both ethanol oxygen atoms remain uncoordinated [1]. This is in stark contrast to Ni(II) complexes of symmetric tripodal ligands like tren, which typically utilize all available donor atoms for coordination. The presence of pendant, uncoordinated hydroxyl groups in the Ni(II) complex provides potential sites for further functionalization or hydrogen-bonding interactions in supramolecular assemblies.

Coordination Chemistry Crystallography Material Science

Optimal Application Scenarios for 2-[Bis(2-aminoethyl)amino]ethanol (CAS 58145-14-5) Based on Quantified Performance Data


Zn(II)-Based Hydrolytic Enzyme Modeling and Catalysis Research

The low pKa (7.7) of the coordinated alcoholic OH group in the Zn(II) complex, combined with its second-order rate constant of 0.13 M⁻¹ s⁻¹ for ester hydrolysis (matching benchmark macrocyclic complexes), makes 2-[Bis(2-aminoethyl)amino]ethanol an ideal ligand for constructing functional models of Zn(II)-containing hydrolases such as carbonic anhydrase and alkaline phosphatase [1]. Researchers studying nucleophilic activation mechanisms or seeking synthetically accessible enzyme mimetics should prioritize this compound over simpler polyamines that lack the ethoxyl pendant necessary for low-pKa alkoxide formation.

Artificial Nuclease Development with Switchable Hydrolytic/Oxidative DNA Cleavage

The ability to promote either hydrolytic DNA cleavage (with Zn(II) in Tris–HCl buffer) or oxidative DNA cleavage (with Cu(II) and ascorbate) using the same ligand scaffold provides a unique platform for developing artificial nucleases with tunable mechanisms [2]. This is particularly valuable for gene therapy research, molecular biology tool development, and studies of DNA damage mechanisms. No commercially available symmetric tripodal ligand offers this metal-dependent mechanistic control.

Electrocatalyst Design for Four-Electron Oxygen Reduction

The Cu(II) complex of 2-[Bis(2-aminoethyl)amino]ethanol with imidazole catalyzes the four-electron reduction of O₂ to H₂O, a critical reaction for fuel cell cathodes [3]. This performance exceeds that of many simple Cu(II) complexes which only achieve two-electron reduction to peroxide. Researchers developing non-precious metal electrocatalysts for energy conversion applications should evaluate this ligand system as a cost-effective alternative to platinum-based materials.

Sequence-Selective Peptide Cleavage for Mass Spectrometry Sample Preparation

The Zn(II) complex of 2-[Bis(2-aminoethyl)amino]ethanol selectively cleaves oxidized insulin B chain at four distinct sites (Phe1-Val2, His5-Leu6, Glu21-Arg22, Arg22-Gly23) based on specific residue binding [4]. This sequence-selective cleavage pattern differs from standard proteolytic enzymes and chemical cleavage reagents, offering proteomics researchers a complementary tool for generating unique peptide fragments for mass spectrometric sequencing and protein identification.

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